
5-F2t-IsoP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-F2t-Isoprostane is a member of the F2-isoprostane family, which are prostaglandin-like compounds produced by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been extensively studied for their role in various physiological and pathological processes .
Métodos De Preparación
5-F2t-Isoprostane is synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of lipid hydroperoxides, which are subsequently reduced to form the isoprostane. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and identify the compound
Análisis De Reacciones Químicas
5-F2t-Isoprostane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different isoprostane derivatives.
Reduction: Reduction reactions can convert the hydroperoxide groups to hydroxyl groups.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. .
Aplicaciones Científicas De Investigación
5-F2t-Isoprostane has several scientific research applications:
Chemistry: It is used as a biomarker for oxidative stress in various chemical studies.
Mecanismo De Acción
5-F2t-Isoprostane exerts its effects through interactions with prostanoid receptors. It has been shown to regulate the release of neurotransmitters in the retina by modulating potassium-evoked release of aspartate . The compound’s mechanism involves binding to specific prostanoid receptors, leading to changes in intracellular signaling pathways and ultimately affecting cellular functions .
Comparación Con Compuestos Similares
5-F2t-Isoprostane is part of the F2-isoprostane family, which includes other compounds like 15-F2t-Isoprostane and 8-iso-Prostaglandin F2alpha. Compared to these similar compounds, 5-F2t-Isoprostane is unique in its specific interactions with prostanoid receptors and its distinct biological activities . Other similar compounds include:
15-F2t-Isoprostane: Known for its vasoconstrictive properties.
8-iso-Prostaglandin F2alpha: Widely studied as a biomarker for oxidative stress.
Propiedades
IUPAC Name |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPXIZGLPAGEV-VOMLHDSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
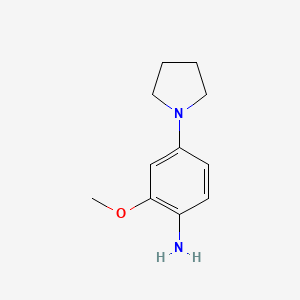
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
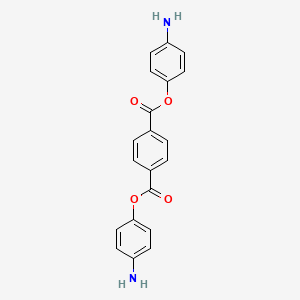
![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)
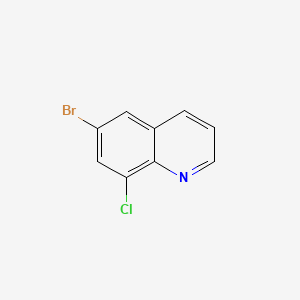

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)
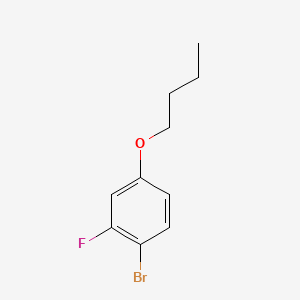
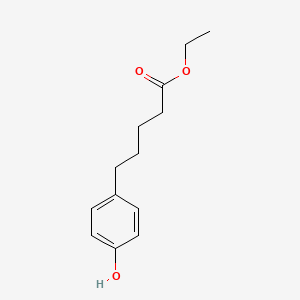

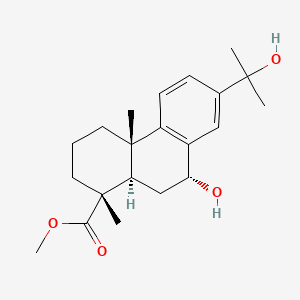

![[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B599966.png)

